4-Chloro-3-fluoro-2-[[[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]amino]methyl]phenol
Description
4-Chloro-3-fluoro-2-[[[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]amino]methyl]phenol is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
4-chloro-3-fluoro-2-[[[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFN3O4/c1-23-9-13-20-15(25-21-13)16(4-6-24-7-5-16)19-8-10-12(22)3-2-11(17)14(10)18/h2-3,19,22H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUNLNVKSIQZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2(CCOCC2)NCC3=C(C=CC(=C3F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2-[[[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]amino]methyl]phenol involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the oxan-4-yl group: This step involves the reaction of the oxadiazole intermediate with an appropriate oxan-4-yl halide in the presence of a base.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions.
Final coupling with the phenol derivative: The final step involves coupling the intermediate with 4-Chloro-3-fluoro-2-hydroxybenzaldehyde under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2-[[[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]amino]methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups in place of the halogens.
Scientific Research Applications
4-Chloro-3-fluoro-2-[[[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]amino]methyl]phenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-Chloro-3-fluoro-2-[[[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]amino]methyl]phenol exerts its effects depends on its interaction with molecular targets. These interactions may involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor function.
Affecting cellular pathways: Influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-fluorophenol: A simpler compound with similar halogen substituents but lacking the oxadiazole and oxan-4-yl groups.
3-Fluoro-4-hydroxybenzaldehyde: Another related compound with a similar phenol structure but different substituents.
Uniqueness
4-Chloro-3-fluoro-2-[[[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]amino]methyl]phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
